Cas no 86072-46-0 (5'-S-(4-Aminophenyl)-5'-thioadenosine)

5'-S-(4-Aminophenyl)-5'-thioadenosine is a modified nucleoside derivative in which the 5'-hydroxyl group of adenosine is replaced by a 4-aminophenylthio moiety. This structural modification enhances its utility in biochemical and pharmacological research, particularly in studies involving nucleoside metabolism, enzyme inhibition, and nucleic acid interactions. The compound serves as a valuable intermediate for synthesizing thiolated nucleoside analogs, which are often explored for their potential therapeutic applications. Its aromatic amine group further allows for selective functionalization, making it a versatile building block in medicinal chemistry. The product is characterized by high purity and stability, ensuring reliable performance in experimental settings.
5'-S-(4-Aminophenyl)-5'-thioadenosine structure
86072-46-0 structure
Product Name:5'-S-(4-Aminophenyl)-5'-thioadenosine
CAS No:86072-46-0
MF:C16H18N6O3S
MW:374.417520999908
CID:662639
PubChem ID:60074463
Update Time:2025-06-26

5'-S-(4-Aminophenyl)-5'-thioadenosine Chemical and Physical Properties

Names and Identifiers

    • Adenosine, 5'-S-(4-aminophenyl)-5'-thio-
    • (2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
    • 5'-S-(4-Aminophenyl)-5'-thioadenosine
    • (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-aminophenyl)thio)methyl)tetrahydrofuran-3,4-diol
    • 86072-46-0
    • DTXSID60733589
    • Inchi: 1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
    • InChI Key: WHZJXVCXAWLROV-XNIJJKJLSA-N
    • SMILES: S(C1C=CC(=CC=1)N)C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 374.11610963g/mol
  • Monoisotopic Mass: 374.11610963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 171Ų

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5'-S-(4-Aminophenyl)-5'-thioadenosine Suppliers

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(CAS:86072-46-0)5'-S-(4-aminophenyl)-5'-thioAdenosine
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:01
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Additional information on 5'-S-(4-Aminophenyl)-5'-thioadenosine

Introduction to 5'-S-(4-Aminophenyl)-5'-thioadenosine (CAS No. 86072-46-0)

5'-S-(4-Aminophenyl)-5'-thioadenosine, identified by the Chemical Abstracts Service Number (CAS No.) 86072-46-0, is a specialized nucleoside derivative that has garnered significant attention in the field of medicinal chemistry and biochemistry. This compound represents a unique modification of the adenosine backbone, incorporating a sulfur atom at the 5' position and an aminophenyl group at the 4-position of the ribose sugar. Such structural modifications are strategically designed to enhance pharmacological properties, including improved solubility, stability, and target specificity, making it a promising candidate for therapeutic applications.

The synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine involves intricate organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of the thioether linkage at the 5' position not only modifies the electronic properties of the nucleoside but also influences its interactions with biological targets. The presence of the 4-aminophenyl group further extends its potential biological activity by enabling hydrogen bonding and hydrophobic interactions with specific protein receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the binding mechanisms of 5'-S-(4-Aminophenyl)-5'-thioadenosine. Studies suggest that this compound exhibits high affinity for certain adenosine receptor subtypes, particularly A2A and A3 receptors, which are implicated in various physiological processes such as neurotransmission, inflammation, and immune modulation. The structural features of 5'-S-(4-Aminophenyl)-5'-thioadenosine allow it to selectively interact with these receptors, potentially leading to novel therapeutic strategies for conditions like neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases.

In vitro studies have demonstrated that 5'-S-(4-Aminophenyl)-5'-thioadenosine possesses remarkable inhibitory effects on enzymes such as adenosine deaminase (ADA) and ectonucleotidases, which play crucial roles in regulating extracellular adenosine levels. By modulating these enzymes, the compound can effectively alter adenosine signaling pathways, offering a potential therapeutic edge over unmodified adenosine derivatives. Additionally, its stability under physiological conditions makes it an attractive candidate for drug development, as it can be formulated into stable pharmaceutical formulations without significant degradation.

The pharmacokinetic profile of 5'-S-(4-Aminophenyl)-5'-thioadenosine is another critical aspect that has been extensively studied. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for oral administration. However, further optimization may be required to enhance its bioavailability and reduce any potential toxicity associated with prolonged exposure. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its metabolic pathways and identify any active metabolites that could contribute to its therapeutic effects.

One of the most intriguing aspects of 5'-S-(4-Aminophenyl)-5'-thioadenosine is its potential role in modulating immune responses. Emerging research suggests that this compound can influence immune cell function by interacting with adenosine receptors expressed on various immune cells. For instance, it has been shown to attenuate inflammatory responses in macrophages and promote regulatory T cell activity, which could have significant implications for treating chronic inflammatory diseases and autoimmune disorders. These findings align with the growing interest in immunomodulatory therapies that leverage adenosine signaling pathways.

Another area of active investigation is the application of 5'-S-(4-Aminophenyl)-5'-thioadenosine in cancer therapy. Preclinical studies have indicated that this compound can exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Furthermore, its ability to selectively target cancer cells while sparing healthy tissues makes it a promising candidate for targeted cancer therapies. Combination therapies involving 5'-S-(4-Aminophenyl)-5'-thioadenosine with other chemotherapeutic agents or radiation therapy are being explored to enhance treatment efficacy.

The development of novel nucleoside analogs like 5'-S-(4-Aminophenyl)-5'-thioadenosine also relies heavily on advancements in synthetic methodologies. Recent innovations in solid-phase synthesis and continuous flow chemistry have enabled more efficient and scalable production processes for complex nucleoside derivatives. These advancements not only reduce production costs but also allow for rapid screening of novel derivatives with optimized pharmacological profiles. Such innovations are crucial for accelerating the transition from laboratory research to clinical applications.

Regulatory considerations play a vital role in bringing compounds like 5'-S-(4-Aminophenyl)-5 '-thioadenosine from bench to market. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, rigorous preclinical and clinical testing is essential to demonstrate efficacy and safety before regulatory approval can be obtained. Collaborations between academic institutions, biotechnology companies, and regulatory agencies are often necessary to navigate these complex processes efficiently.

The future prospects for 5 '-S-(4-Aminophenyl)- 5 '-thioadenosine are promising, given its unique structural features and diverse range of potential applications. Ongoing research aims to further refine its pharmacological properties through structural optimization and formulation development. As our understanding of adenosine signaling continues to evolve, new therapeutic opportunities may emerge that could benefit from this innovative nucleoside derivative.

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(CAS:86072-46-0)5'-S-(4-aminophenyl)-5'-thioAdenosine
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Purity:97%
Quantity:10g
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